3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: Similar in structure but lacks the amino group.
Histidine: Contains an imidazole ring and an amino acid side chain but differs in the position of the functional groups.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups attached to the ring.
Uniqueness
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12) |
InChI Key |
KKWXCMHYUSBBBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)O)N |
Origin of Product |
United States |
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